1-Cyclohexylpiperidine-2,4-dione

Overview

Description

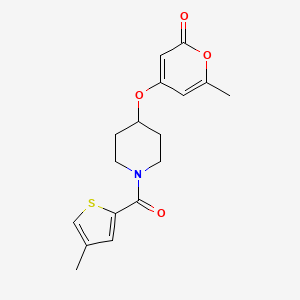

1-Cyclohexylpiperidine-2,4-dione is a chemical compound with the CAS Number: 91340-30-6 . It has a molecular weight of 195.26 . The compound is in powder form and has a melting point of 104-105 .

Molecular Structure Analysis

The InChI code for 1-Cyclohexylpiperidine-2,4-dione is 1S/C11H17NO2/c13-10-6-7-12 (11 (14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Cyclohexylpiperidine-2,4-dione is a powder with a melting point of 104-105 . It has a molecular weight of 195.26 . The compound’s InChI code is 1S/C11H17NO2/c13-10-6-7-12 (11 (14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 , which provides a specific textual identifier for its molecular structure.Scientific Research Applications

Aromatase Inhibitory Activity

1-Cyclohexylpiperidine-2,4-dione has been investigated for its potential as an aromatase inhibitor. Aromatase is a cytochrome-P450-dependent enzyme responsible for converting androgens to estrogens. In a study, derivatives of this compound, including 3-cyclohexyl and 3-cyclohexylmethyl derivatives, showed significant enzyme inhibitory activity, making them candidates for endocrine therapy in hormone-dependent tumors such as breast cancer (Staněk et al., 1991).

Precursor for Bioactive Molecules

Cyclohexane-1,3-dione derivatives, closely related to 1-Cyclohexylpiperidine-2,4-dione, are key structural precursors for synthesizing various bioactive molecules. These molecules exhibit a range of biological activities, including anti-bacterial, anti-inflammatory, and anti-tumor properties. The chemical versatility of these derivatives is attributed to their highly active methylene moiety and di-carbonyl groups (Sharma et al., 2021).

Palladium-Catalyzed Intramolecular Hydroalkylation

In a study, the cyclization of derivatives of 1-Cyclohexylpiperidine-2,4-dione was catalyzed by palladium compounds. This process involves the attack of an enol carbon atom on a palladium-complexed olefin, followed by palladium migration and protonolysis, demonstrating the compound's utility in organic synthesis (Qian & Widenhoefer, 2003).

Synthesis of Oxygen-Containing Heterocycles

Cyclohexan-1,3-dione derivatives, similar to 1-Cyclohexylpiperidine-2,4-dione, are used for synthesizing six-membered oxygen-containing heterocycles. These heterocycles are intermediates for creating natural products and other valuable bioactive molecules with anti-viral, anti-bacterial, and anti-cancer activities (Sharma et al., 2020).

Complex Formation with Metals

Studies have shown that derivatives of cyclohexane-1,2-diones, related to 1-Cyclohexylpiperidine-2,4-dione, can form complexes with metals like cobalt, nickel, and copper. These complexes are important in coordination chemistry and may have potential applications in catalysis and material science (Bassett et al., 1969).

Safety and Hazards

Mechanism of Action

Mode of Action

It is believed to interact with its targets in a way that alters their function, but the specifics of this interaction and the resulting changes are still being studied .

Biochemical Pathways

It is believed that the compound may influence several pathways due to its complex structure and potential for diverse interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclohexylpiperidine-2,4-dione are currently under study. These properties will determine the compound’s bioavailability, or how much of the compound is able to reach its target sites in the body .

Result of Action

As research progresses, it is expected that more information about these effects will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Cyclohexylpiperidine-2,4-dione. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

properties

IUPAC Name |

1-cyclohexylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYUUXVXLWJHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(=O)CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylpiperidine-2,4-dione | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)

![N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2394014.png)

![N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394016.png)